molecular formula C20H20ClN3O2S B2475945 N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207011-25-3

N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2475945
CAS RN: 1207011-25-3
M. Wt: 401.91
InChI Key: HEFZZQVQNWNXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, in human and rat liver microsomes. This study suggests that the carcinogenicity of such compounds might involve a complex metabolic activation pathway leading to DNA-reactive products. The study identifies specific cytochrome P450 isoforms responsible for the metabolism of these herbicides, highlighting the potential for understanding the metabolic pathways and risk assessment of related compounds in humans and animals Coleman et al., 2000.

Anticonvulsant Activity of Imidazolyl Derivatives

Aktürk et al. (2002) explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. One compound in the series, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed significant activity against seizures induced by maximal electroshock (MES), suggesting the therapeutic potential of N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and related derivatives in the treatment of convulsive disorders Aktürk et al., 2002.

Inhibition of Fatty Acid Synthesis in Green Algae

Weisshaar and Böger (1989) examined the inhibitory effects of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus Acutus. These findings contribute to the understanding of the herbicidal mechanism of action of chloroacetamide compounds and could inform the development of new agrochemicals with specific targets in plant and algal metabolism Weisshaar & Böger, 1989.

Comparative Cytotoxicity of Thiourea Derivatives

Onderwater et al. (2004) investigated the cytotoxicity of thiourea-containing compounds in rat liver slices, aiming to develop structure-toxicity relationships for thiourea-containing drugs. This research could provide insights into designing safer and more effective compounds by understanding the cytotoxic effects of thiourea derivatives, including those structurally related to the compound of interest Onderwater et al., 2004.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-3-24-18(14-4-10-17(26-2)11-5-14)12-22-20(24)27-13-19(25)23-16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFZZQVQNWNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

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